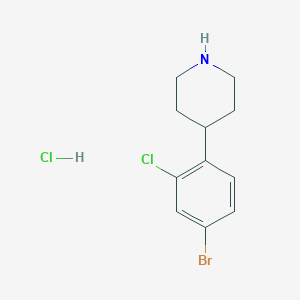

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-bromo-2-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVVUMQEBQNTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Br)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene and piperidine.

Halogenation: The bromination and chlorination of the benzene ring are carried out using bromine and chlorine reagents under controlled conditions.

Coupling Reaction: The halogenated benzene is then coupled with piperidine using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride.

Chemical Reactions Analysis

1.1. Formation via Nucleophilic Substitution

The aryl halide moiety (4-bromo-2-chlorophenyl) enables cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : The bromine atom at the para position can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction typically requires Pd catalysts (e.g., Pd(dba)₂) and ligands like SPhos or XPhos .

-

Buchwald-Hartwig Amination : Piperidine can be introduced via coupling of 4-bromo-2-chlorobenzene derivatives with piperidine in the presence of Pd catalysts .

1.2. Hydrochloride Salt Formation

The hydrochloride salt is likely formed by treating the free base (4-(4-bromo-2-chlorophenyl)piperidine) with HCl in a polar solvent like ethanol or dichloromethane .

2.1. Aryl Halide Reactivity

2.2. Piperidine Ring Modifications

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Substituted piperidine derivatives |

| Reductive Amination | Aldehydes/ketones, NaBH₃CN | Secondary/tertiary amines |

Metabolic and Degradation Pathways

While direct data on this compound is limited, its structural analog 4-bromo-2-chlorophenol (BCP) undergoes CYP450-mediated metabolism (primarily CYP2B6 and CYP2C19) . For the piperidine moiety:

-

Oxidative Deamination : Potential conversion to ketone derivatives via CYP3A4 .

-

Hydrolysis : Acidic or basic conditions may cleave the C–N bond, yielding 4-bromo-2-chlorobenzene and piperidine .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic hydrocarbons .

-

Light Sensitivity : The aryl bromide may undergo photolytic cleavage under UV light .

Key Research Findings

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows chemists to modify it further, leading to the development of new therapeutic agents targeting neurological disorders and other medical conditions.

Synthesis of Derivatives:

Recent studies have focused on synthesizing derivatives of piperidine compounds, which include 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride. These derivatives have shown promise in anticancer activities, demonstrating selective cytotoxic effects on different cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) .

Biological Research

Neurotransmitter Studies:

The compound is employed in biological research to study neurotransmitter pathways and receptor interactions. Its ability to modulate neurotransmitter release makes it a valuable tool for understanding mechanisms underlying various neurological conditions.

Anticancer Activity:

In recent research, derivatives synthesized from 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride have been evaluated for their anticancer properties. For instance, specific derivatives demonstrated significant cytotoxicity against breast cancer cells and were found to inhibit tubulin polymerization, suggesting potential as lead compounds for further development in cancer therapy .

Industrial Applications

Agrochemical Development:

The compound serves as an intermediate in the production of agrochemicals. Its derivatives are being explored for their insecticidal properties, contributing to the development of safer and more effective pest control agents .

Chemical Manufacturing:

In the chemical industry, 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is used in the synthesis of various industrial chemicals, showcasing its versatility beyond pharmaceutical applications .

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential therapeutic effects on neurological disorders. |

| Cancer Research | Selective cytotoxicity against cancer cell lines; inhibits tubulin polymerization. |

| Agrochemicals | Used in developing insecticidal agents; enhances pest control effectiveness. |

| Industrial Chemicals | Serves as a building block for various chemical products; contributes to manufacturing processes. |

Case Studies

-

Anticancer Activity Assessment:

- A study synthesized multiple derivatives of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride and tested their efficacy against various cancer cell lines using MTT assays. The most potent derivative showed significant inhibition of cell growth and was further evaluated for its mechanism of action through molecular docking studies .

-

Neurotransmitter Interaction Studies:

- Research involving this compound has demonstrated its ability to influence neurotransmitter receptor activity, providing insights into potential treatments for psychiatric disorders. This work emphasizes the importance of structural modifications in enhancing biological activity.

- Agrochemical Development:

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms on the phenyl ring allows it to interact with specific enzymes and receptors, potentially modulating their activity. The piperidine moiety can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Comparison of 4-(4-Bromo-2-chlorophenyl)piperidine Hydrochloride and Analogous Compounds

Pharmaceutical Relevance

- Drug Intermediates : Compounds like 4-(4-nitrophenyl)piperidine HCl are used to synthesize analgesics and anti-inflammatory agents, suggesting analogous pathways for the target compound .

Biological Activity

4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, also known by its CAS number 2361636-32-8, is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and chlorine substituent on the phenyl ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is represented as follows:

- Molecular Formula: C11H15BrClN

- Molecular Weight: 276.60 g/mol

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research has indicated that piperidine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that modifications on the piperidine ring can enhance antibacterial effects against various pathogens. For instance, the introduction of electron-withdrawing groups like bromine and chlorine has been linked to increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 4-(4-bromo-2-chlorophenyl)piperidine | 6.3 | Moderate antibacterial activity |

| Piperidine derivative A | 23 | Less active |

| Piperidine derivative B | 2.0 | High antibacterial activity |

Neuropharmacological Effects

Piperidine derivatives, including 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, have been studied for their effects on neurotransmitter systems. They have shown potential as NMDA receptor antagonists, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The mechanism involves modulation of glutamate pathways, which are crucial for synaptic plasticity and memory function.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural modifications. In the case of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, studies suggest that the bromine and chlorine substituents enhance lipophilicity and receptor binding affinity . This has led to investigations into various analogs to optimize their pharmacological profiles.

Case Studies

- Antibacterial Screening: A study screened several piperidine derivatives for their antibacterial activity against Mycobacterium tuberculosis. The compound exhibited promising results with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development in anti-tubercular therapies .

- Neuroprotective Studies: In vitro assays demonstrated that certain piperidine derivatives could inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. The introduction of halogen substituents was found to improve inhibitory potency, suggesting that 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride may have therapeutic applications in cognitive disorders .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride, and how can reaction conditions be systematically improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-chlorobenzoyl chloride with piperidine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C for 1–2 hours yields the intermediate, which is then treated with HCl gas for hydrochlorination . To optimize yields, employ Design of Experiments (DoE) principles, varying parameters like temperature, stoichiometry, and reaction time. Statistical tools (e.g., ANOVA) can identify critical factors affecting purity and yield .

Q. How can researchers validate the purity and structural integrity of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm .

- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 3.0–3.5 ppm) and ¹³C NMR (carbonyl signal at ~170 ppm) .

- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 276.59 (C₁₁H₁₄BrClN·HCl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas or organic vapors.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in the substitution reaction. Software like Gaussian or ORCA can calculate activation energies and optimize geometries. Compare simulated IR spectra with experimental data to validate mechanisms .

Q. What strategies resolve contradictions in kinetic data during the compound’s synthesis?

- Methodological Answer : If conflicting rate constants arise (e.g., from UV-Vis vs. GC-MS data), conduct in situ monitoring via FTIR to track intermediate formation. Use multivariate analysis (e.g., PCA) to disentangle overlapping signals and refine kinetic models .

Q. How can researchers design regioselective modifications of the piperidine ring for functionalization studies?

- Methodological Answer : Utilize protecting groups (e.g., Boc for secondary amines) to direct reactivity. For example, Boc-protected piperidine can undergo bromination at the 4-position using NBS in CCl₄, followed by deprotection with TFA . Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., DMF vs. THF) to favor desired products .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Methodological Answer : Implement centrifugal partition chromatography (CPC) for high-purity isolation. Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) to achieve partition coefficients (K) >2 for the target compound. Compare with traditional column chromatography for efficiency gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.